2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid
Description
Molecular Composition Analysis
| Element | Count | Percentage by Mass |
|---|---|---|
| Carbon | 17 | 43.75% |
| Hydrogen | 16 | 3.45% |
| Bromine | 1 | 17.08% |
| Fluorine | 1 | 4.07% |
| Nitrogen | 6 | 17.94% |
| Oxygen | 4 | 13.71% |
The simplified molecular input line entry system representation, Fc1cc(c(cc1)Br)OC2CCN(CC2)c3n[o]c(c3)c4nnCC(=O)O, provides a linear notation that captures the complete connectivity of the molecule while maintaining computational accessibility. This representation facilitates database searches and enables automated molecular property calculations across various cheminformatics platforms.
Properties
IUPAC Name |
2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN7O3S/c17-11-2-1-9(18)7-12(11)28-10-3-5-24(6-4-10)16-21-20-15(29-16)14-19-23-25(22-14)8-13(26)27/h1-2,7,10H,3-6,8H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBUTPWEOUGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NN=C(S3)C4=NN(N=N4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648363 | |
| Record name | (5-{5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}-2H-tetrazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030612-87-3 | |
| Record name | (5-{5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}-2H-tetrazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid is a complex organic molecule with potential biological activities. This article explores its biological activity, particularly its anticancer and antimicrobial properties, through a review of relevant literature and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 512.36 g/mol. Its structure includes multiple pharmacophores that contribute to its biological activity:
- Thiadiazole : Known for various biological activities including antimicrobial and anticancer properties.
- Tetrazole : Often associated with enhanced solubility and bioactivity.
- Piperidine : A common motif in drug design that enhances binding affinity to biological targets.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer effects. A review highlighted that various thiadiazole compounds demonstrate in vitro and in vivo efficacy against different cancer models, including leukemia, melanoma, and breast cancer . The specific compound has been noted for its potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial effects. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. The presence of the piperidine moiety is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microbial Strain | Activity | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | E. coli | Inhibition of growth | |
| Substituted Thiadiazoles | Staphylococcus aureus | Moderate activity |
Case Studies
Several case studies further elucidate the biological activity of this compound:
- Study on Anticancer Efficacy : A study evaluated the effects of a related thiadiazole derivative on human leukemia cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers .
- Antimicrobial Testing : Another study tested various thiadiazole derivatives against common pathogens. The findings revealed that certain modifications to the thiadiazole structure enhanced antimicrobial potency against resistant strains .
Scientific Research Applications
The compound 2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, synthesis, and potential therapeutic uses.
Structural Features
The compound features several functional groups:
- Bromo and Fluoro Substituents : These halogen atoms are known to enhance biological activity.
- Piperidine Ring : Commonly found in many pharmaceuticals, this cyclic structure contributes to the compound's pharmacological properties.
- Thiadiazole and Tetrazole Moieties : These heterocycles are associated with various biological activities, including antimicrobial and antitumor effects.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and tetrazole rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of similar compounds on glioblastoma cell lines, it was found that certain derivatives significantly reduced cell viability, suggesting potential as anticancer agents .
Antimicrobial Properties
Compounds with similar structures have demonstrated antibacterial and antifungal activities. The presence of the piperidine ring along with halogen substituents is hypothesized to enhance membrane permeability, thereby increasing antimicrobial efficacy.
Case Study: Bactericidal Effects
Research has shown that derivatives of thiadiazoles exhibit stronger inhibition against Gram-positive bacteria compared to traditional antibiotics. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .
Anti-Diabetic Potential
Some studies have explored the anti-diabetic effects of related compounds. The incorporation of specific functional groups can influence glucose metabolism and insulin sensitivity.
Case Study: Drosophila Model
In vivo studies utilizing genetically modified Drosophila models for diabetes have indicated that compounds with similar structures can significantly lower glucose levels, highlighting their potential as anti-diabetic agents .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiadiazole and Tetrazole Rings : These steps often require specific reagents and conditions to ensure high yields.
- Piperidine Derivatization : This can be achieved through nucleophilic substitution reactions.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link all structural components.
Yield Optimization
Research into optimizing reaction conditions has been crucial for improving yields and reducing by-products during synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
(a) Isoxazole vs. Thiadiazole Core
The Sigma-Aldrich compound 2-(5-(3-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)isoxazol-5-yl)-2H-tetrazol-2-yl)acetic acid () replaces the thiadiazole ring with an isoxazole.
- Electronic Effects : Isoxazole’s oxygen atom increases electron density compared to thiadiazole’s sulfur, altering reactivity and binding interactions.
- Steric Profile: The smaller van der Waals radius of oxygen (vs.
- Stability : Thiadiazoles are more resistant to metabolic oxidation than isoxazoles, suggesting longer half-life for the target compound .
(b) Thiazolidinone vs. Tetrazole-Thiadiazole Systems
Compounds like {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid () feature a thiazolidinone core.
- Pharmacokinetics: The thiazolidinone’s keto group enhances hydrogen-bonding capacity but may reduce metabolic stability compared to the tetrazole-thiadiazole system.
- Biological Targets: Thiazolidinones are associated with antidiabetic and anti-inflammatory activity, whereas tetrazole-thiadiazole hybrids are explored for antimicrobial and anticancer effects .
Substituent Variations
(a) Halogen Substituents
The target compound’s 2-bromo-5-fluorophenoxy group is critical for halogen bonding and lipophilicity.
(b) Piperidine vs. Pyrazole Linkers
In 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide (), a triazole-thio linker replaces the piperidine bridge.
- Flexibility : Piperidine’s conformational flexibility may enhance binding to deep hydrophobic pockets, whereas rigid triazole linkers favor flat binding sites.
- Synthetic Complexity : Piperidine-containing compounds often require multi-step syntheses, increasing production costs compared to triazole analogs .
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Activity Studies : While structural similarities suggest overlapping biological targets, empirical data on the target compound’s efficacy (e.g., IC₅₀ values) are lacking in the provided evidence.
- Synthetic Challenges : The piperidine-thiadiazole linkage (target compound) may require specialized catalysts or conditions, as hinted by ’s use of PFP-TFA for analogous syntheses .
- Toxicity : Bromine and fluorine substituents could pose metabolic liabilities (e.g., hepatotoxicity), necessitating further ADMET profiling.
Preparation Methods
Phenoxylation of Piperidine
Piperidine is functionalized via nucleophilic aromatic substitution (SNAr) with 2-bromo-5-fluorophenol. The reaction proceeds under basic conditions (K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile:
$$
\text{Piperidine} + \text{2-Bromo-5-fluorophenol} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{4-(2-Bromo-5-fluorophenoxy)piperidine} \quad
$$
Typical Conditions :
- Molar Ratio : 1:1.2 (piperidine:phenol)
- Temperature : 80–100°C
- Yield : 68–75% after silica gel chromatography.
Construction of the 1,3,4-Thiadiazole Ring
Cyclocondensation of Thiosemicarbazides
The thiadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate, formed by reacting 4-(2-bromo-5-fluorophenoxy)piperidine-1-carbohydrazide with carbon disulfide (CS₂):
$$
\text{R-NH-NH}2 + \text{CS}2 \xrightarrow[\text{EtOH, reflux}]{\text{HCl}} \text{1,3,4-Thiadiazole-2-thiol} \quad
$$
Optimization Notes :
- Reagent : CS₂ (2.5 equiv) in ethanol with catalytic HCl.
- Reaction Time : 12–16 hours.
- Post-Processing : Thiol intermediate is oxidized to the carboxylic acid using KMnO₄ in aqueous acidic medium.
Tetrazole Ring Formation
[2+3] Cycloaddition with Sodium Azide
The tetrazole ring is constructed via Huisgen cycloaddition between a nitrile precursor and sodium azide (NaN₃) in the presence of ammonium chloride:
$$
\text{R-C≡N} + \text{NaN}3 \xrightarrow[\text{NH}4\text{Cl}]{\text{DMF, 120°C}} \text{2H-Tetrazole} \quad
$$
Critical Parameters :
- Nitrogen Atmosphere : Prevents oxidative side reactions.
- Stoichiometry : NaN₃ (3.0 equiv), NH₄Cl (1.5 equiv).
- Yield : 60–72% after recrystallization.
Acetic Acid Side Chain Introduction
Alkylation with Ethyl Bromoacetate
The tetrazole nitrogen is alkylated using ethyl bromoacetate under basic conditions, followed by saponification to yield the free acid:
$$
\text{Tetrazole} + \text{BrCH}2\text{COOEt} \xrightarrow[\text{Et}3\text{N}]{\text{CH}3\text{CN}} \text{Ester Intermediate} \xrightarrow[\text{LiOH}]{\text{THF/H}2\text{O}} \text{Acetic Acid Derivative} \quad
$$
Reaction Details :
- Base : Triethylamine (2.0 equiv).
- Saponification : LiOH (2.0 equiv) in THF/water (3:1).
- Isolation : Acid precipitation at pH 2–3.
Final Coupling and Purification
The thiadiazole and tetrazole-acetic acid fragments are coupled via a nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on the halogen present. The final product is purified using:
- Column Chromatography : Silica gel (ethyl acetate/hexane gradient).
- Recrystallization : Ethanol/water mixtures.
Analytical Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| HPLC Purity | >98% | C18 column, 0.1% TFA |
| ¹H NMR (DMSO-d₆) | δ 7.85 (s, 1H, thiadiazole), 4.60 (m, 2H, piperidine) | 400 MHz |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cycloaddition steps (e.g., tetrazole formation from 6 hours to 45 minutes).
Solid-Phase Synthesis
Immobilized piperidine derivatives on Wang resin enable iterative coupling, though yields are moderate (50–55%).
Challenges and Optimization Opportunities
- Regioselectivity in Tetrazole Formation : 1,5-disubstituted isomers may form; careful control of temperature and catalysts (e.g., ZnBr₂) improves selectivity.
- Oxidation Sensitivity : Thiadiazole intermediates require inert atmospheres to prevent over-oxidation.
Applications and Derivatives
This compound is a key intermediate in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Modifications to the acetic acid group (e.g., ester prodrugs) enhance bioavailability in preclinical models.
Q & A
Q. What are the recommended synthetic strategies for constructing the multi-heterocyclic core of this compound?
The compound’s complexity arises from its fused piperidine-thiadiazole-tetrazole-acetic acid scaffold. A modular approach is advised:
- Step 1 : Synthesize the 4-(2-bromo-5-fluorophenoxy)piperidine fragment via nucleophilic aromatic substitution (Br/F displacement) using piperidine and 2-bromo-5-fluorophenol .
- Step 2 : Couple the piperidine moiety to a 1,3,4-thiadiazole precursor (e.g., via amide bond formation or cyclization of thiosemicarbazides) .
- Step 3 : Introduce the tetrazole ring using [3+2] cycloaddition between nitriles and sodium azide under acidic conditions .
- Step 4 : Functionalize the tetrazole with an acetic acid side chain via alkylation or substitution . Key Tip : Monitor reaction intermediates by LC-MS and ¹H NMR to avoid side products from competing heterocyclic rearrangements .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is critical:
- X-ray crystallography : Resolve the 3D structure, particularly confirming the stereochemistry of the piperidine ring and spatial arrangement of the thiadiazole-tetrazole linkage .
- High-resolution mass spectrometry (HRMS) : Verify the molecular formula (C₁₇H₁₆BrFN₆O₄S) with <2 ppm error .
- Vibrational spectroscopy : Use FT-IR to confirm functional groups (e.g., C=O stretch of acetic acid at ~1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
- Multinuclear NMR : Assign ¹H/¹³C signals to distinguish thiadiazole (C-S-C) and tetrazole (N=N) carbons, and confirm substitution patterns on the piperidine ring .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Given its structural similarity to kinase inhibitors and GPCR ligands:
- Kinase inhibition profiling : Test against a panel of serine/threonine or tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations using ADP-Glo™ assays .
- Cellular toxicity : Evaluate IC₅₀ values in HEK-293 or HepG2 cells via MTT assays, noting potential apoptosis induction via caspase-3/7 activity .
- Membrane permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration, critical for CNS-targeted applications .
Advanced Research Questions
Q. How can conflicting reactivity data in cross-coupling reactions involving the bromofluorophenoxy group be resolved?
The 2-bromo-5-fluorophenoxy moiety may exhibit variable reactivity in Suzuki-Miyaura or Ullmann couplings due to steric hindrance and electronic effects. Strategies include:
- Ligand screening : Test bulky phosphine ligands (e.g., XPhos, SPhos) to enhance catalytic efficiency in Pd-mediated couplings .
- Solvent optimization : Use high-polarity solvents (DMAc, NMP) to improve solubility of the aryl halide intermediate .
- Competition experiments : Compare reaction rates with control substrates (e.g., 4-bromophenyl vs. 2-bromo-5-fluorophenyl derivatives) to quantify steric/electronic contributions . Case Study : reports successful Negishi cross-couplings with organozinc pivalates, suggesting transmetalation efficiency may outweigh oxidative addition limitations .
Q. What computational methods are effective in predicting the binding mode of this compound to biological targets?
Combine molecular docking and dynamics:
- Docking : Use AutoDock Vina or Glide to model interactions with homology-built targets (e.g., angiotensin receptors, cyclooxygenases). Prioritize poses where the tetrazole group engages in H-bonding with catalytic residues .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of the ligand-protein complex. Monitor RMSD fluctuations (<2 Å for stable binding) .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities, correlating with experimental IC₅₀ values . Validation : Cross-reference computational results with mutagenesis data (e.g., alanine scanning of predicted binding pockets) .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
Inconsistent IC₅₀ or EC₅₀ values may arise from assay conditions or target promiscuity. Mitigation steps:
- Standardize protocols : Use identical cell lines, serum concentrations, and incubation times. For example, reports 95% purity requirements to exclude impurity-driven artifacts .
- Orthogonal assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and luminescence-based methods .
- Meta-analysis : Pool data from multiple studies (e.g., ’s informer library screens) to identify consensus targets . Example : If a compound shows nM activity in biochemical assays but µM efficacy in cellular models, investigate efflux pump involvement (e.g., P-gp inhibition assays) .
Methodological Challenges
Q. What strategies optimize the stability of this compound under physiological conditions?
The tetrazole and thiadiazole rings are prone to hydrolysis. Solutions include:
- Prodrug design : Mask the acetic acid group as an ethyl ester to enhance plasma stability, with enzymatic cleavage in target tissues .
- Formulation : Encapsulate in PEGylated liposomes to reduce aqueous degradation, with in vitro stability assessed via HPLC at 37°C (pH 7.4) over 24 hours .
- pH adjustment : Store lyophilized powder at -80°C and reconstitute in citrate buffer (pH 4.0) to minimize ring-opening reactions .
Q. How can researchers deconvolute synergistic or off-target effects in phenotypic screens?
Apply systems pharmacology tools:
- Chemical proteomics : Use immobilized compound probes to pull down interacting proteins from cell lysates, identified via LC-MS/MS .
- Pathway enrichment analysis : Map RNA-seq data from treated cells to KEGG pathways, highlighting overrepresented targets (e.g., MAPK, PI3K-AKT) .
- CRISPR-Cas9 screens : Knock out predicted targets (e.g., GPCRs, ion channels) and assess rescue of phenotypic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
